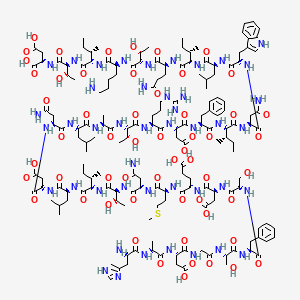
Peptide-2 de type glucagon (rat)
Vue d'ensemble
Description
Le peptide 2 de type glucagon (GLP-2) est une hormone peptidique dérivée du gène de la proglucagon. Il est principalement sécrété par les cellules L intestinales en réponse à l'ingestion de nutriments. Le GLP-2 joue un rôle crucial dans la régulation de la croissance intestinale et de l'absorption des nutriments. Chez le rat, le GLP-2 a été largement étudié pour ses effets sur le tube digestif, notamment sa capacité à améliorer la réparation intestinale et à atténuer l'inflammation .
Applications De Recherche Scientifique
GLP-2 has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and purification techniques. In biology, GLP-2 is studied for its role in regulating intestinal growth and nutrient absorption. In medicine, GLP-2 analogs are being developed as potential therapies for conditions such as short bowel syndrome and inflammatory bowel disease. Additionally, GLP-2 is used in industry for the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
Target of Action
Glucagon-like peptide 2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary target of GLP-2 is the GLP-2 receptor, a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells . This receptor is primarily found in the gastrointestinal tract, central nervous system, and skeleton .
Mode of Action
GLP-2 interacts with its receptor to exert its effects, many of which are likely indirect through as yet unidentified secondary mediators . The proliferative and antiapoptotic actions of GLP-2 lead to expansion of the mucosal surface area and enhanced capacity for nutrient absorption in multiple models of experimental intestinal injury .
Biochemical Pathways
GLP-2 enhances intestinal repair and attenuates inflammation in preclinical inflammatory bowel disease (IBD) models . It upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .
Pharmacokinetics
It is known that glp-2 is secreted in a nutrient-dependent manner from gut enteroendocrine cells . The presence of fat in the duodenum stimulates GIP secretion from duodenal K cells, which then stimulates the release of GLP-2 from the distal regions of the small intestine through activation of the vagus nerve .
Result of Action
GLP-2 has anti-inflammatory and intestinotrophic effects . It significantly reduces the severity of small intestinal inflammation, evidenced by reversed small intestinal shortening and decreased α-1-acid glycoprotein and/or myeloperoxidase concentrations . It also significantly increases small intestinal mass, indicating intestinal regenerative effects .
Action Environment
The action of GLP-2 is influenced by environmental factors such as the presence of nutrients in the gut. For instance, the presence of fat in the duodenum stimulates the secretion of GLP-2 . Therefore, the diet and nutritional status of the individual can influence the action, efficacy, and stability of GLP-2.
Analyse Biochimique
Biochemical Properties
Glucagon-like peptide 2 (GLP-2) is an endogenous peptide identified as an intestinal epithelium-specific growth factor . It stimulates cell proliferation and inhibits apoptosis . GLP-2 has diverse effects on gastrointestinal function including regulation of intestinal glucose transport, food intake, and gastric acid secretion .
Cellular Effects
Glucagon-like peptide 2 (GLP-2) significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments . The cytoprotective and reparative effects of GLP-2 are evident in rodent models of experimental intestinal injury . GLP-2 also enhances nutrient absorption and gut adaptation in rodents or humans with short bowel syndrome .
Molecular Mechanism
The actions of GLP-2 are transduced by the GLP-2 receptor, a G protein-coupled receptor expressed in gut endocrine cells of the stomach, small bowel, and colon . Activation of GLP-2 receptor signaling in heterologous cells promotes resistance to apoptotic injury in vitro .
Temporal Effects in Laboratory Settings
The novel long-acting glucagon-like peptide 2 receptor agonist, apraglutide, enhances intestinal weight as well as intestinal length in a time- and site-dependent fashion .
Dosage Effects in Animal Models
In rodents with obesity or type 2 diabetes, the same tendency towards reduction of glycaemia was observed with FOS supplementation, particularly in postprandial condition .
Metabolic Pathways
The glucagon-like peptides, GLP-1 and GLP-2 are prototype peptide hormones released from gut endocrine cells in response to nutrient ingestion that regulate not only energy absorption and disposal, but also cell proliferation and survival .
Transport and Distribution
GLP-2 regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium .
Subcellular Localization
Glucagon-like peptide 2 (GLP-2) receptor (GLP-2R) is localized to enteric neurons and lamina propria stromal cells . Ultrastructural examination of GLP-2R-immunoreactivity in energy homeostasis related regions showed that GLP-2R immunoreactivity is associated with the membrane of perikarya and dendrites but GLP-2R can also be observed inside and on the surface of axon varicosities and axon terminals .
Méthodes De Préparation
La synthèse du GLP-2 implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus comprend l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Après l'assemblage de la chaîne peptidique, le produit est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). Les méthodes de production industrielle du GLP-2 impliquent généralement la SPPS à grande échelle, suivie d'une purification et d'une lyophilisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Le GLP-2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et divers halogénoalcanes pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du GLP-2 peut conduire à la formation de ponts disulfures, tandis que la réduction peut entraîner le clivage de ces ponts .
Applications de la recherche scientifique
Le GLP-2 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides. En biologie, le GLP-2 est étudié pour son rôle dans la régulation de la croissance intestinale et de l'absorption des nutriments. En médecine, des analogues du GLP-2 sont en cours de développement comme thérapies potentielles pour des affections telles que le syndrome du côlon court et les maladies inflammatoires de l'intestin. De plus, le GLP-2 est utilisé dans l'industrie pour le développement d'essais diagnostiques et d'agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action du GLP-2 implique la liaison au récepteur du GLP-2, un récepteur couplé aux protéines G exprimé dans le tube digestif. Lors de la liaison, le GLP-2 active des voies de signalisation intracellulaires, notamment la voie de l'adénosine monophosphate cyclique (AMPc) et la voie de la phosphatidylinositol 3-kinase (PI3K). Ces voies conduisent à une prolifération cellulaire accrue, à une réduction de l'apoptose et à une absorption accrue des nutriments dans l'épithélium intestinal .
Comparaison Avec Des Composés Similaires
Le GLP-2 fait partie de la famille des récepteurs du glucagon, qui comprend le glucagon et le peptide 1 de type glucagon (GLP-1). Alors que le GLP-1 régule principalement le métabolisme du glucose et la sécrétion d'insuline, le GLP-2 est unique en sa capacité à promouvoir la croissance et la réparation intestinales. Des composés similaires comprennent le GLP-1 et l'oxyntomoduline, qui partagent tous deux des similitudes structurales avec le GLP-2 mais ont des fonctions physiologiques distinctes .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUMPQGPCFDGW-CWHSZFSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H256N44O56S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3796.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
![1-(Benzo[d]thiazol-5-yl)ethanol](/img/structure/B573732.png)

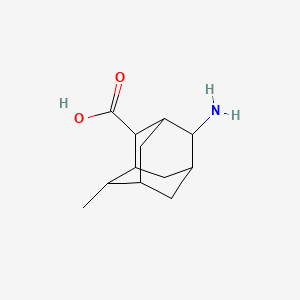
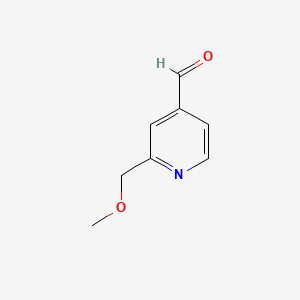
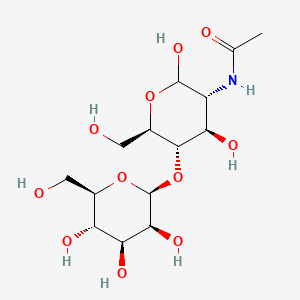

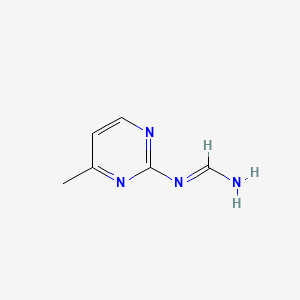
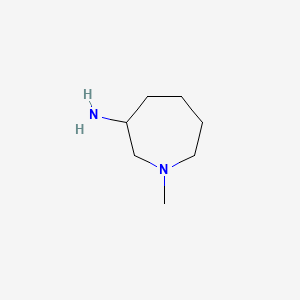
![N-[1-(3-Cyanophenyl)ethyl]acetamide](/img/structure/B573748.png)

